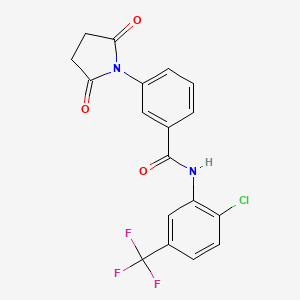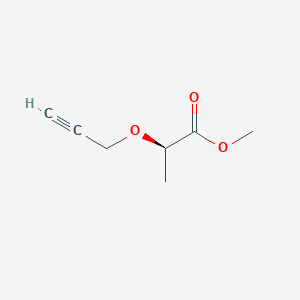
N-(2-(3-(1-(4-氯苯基)-5-氧代吡咯烷-3-基)脲基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as opioid kappa agonists and anticancer agents. The presence of a pyrrolidine ring, a ureido linkage, and an acetamide group suggests that this compound could interact with biological systems in a significant manner, potentially targeting specific receptors or enzymes.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves substituting at the carbon adjacent to the amide nitrogen and exploring variations in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific precursors in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and biological activity of the molecule . The compound crystallizes in the orthorhombic crystal system, indicating a well-ordered solid-state structure. These findings suggest that the molecular structure of "N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide" could also exhibit specific intermolecular and intramolecular interactions that may influence its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the substituents attached to the acetamide core. The presence of a ureido linkage in the compound suggests potential for further chemical modifications, such as the formation of additional hydrogen bonds or reactions with nucleophiles. The chemical reactivity of such compounds is often explored in the context of their biological activity, as seen in the structure/activity studies of kappa-opioid agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens, like chlorine and iodine, can affect the compound's lipophilicity and, consequently, its ability to cross biological membranes . The crystallographic data of related compounds provide insights into the solid-state properties, which are important for the formulation and delivery of the compound as a potential pharmaceutical agent .
科学研究应用
构效关系研究
一项研究应用涉及与一系列 N-[2-(1-吡咯烷基)乙基]乙酰胺相关的构效研究,这些化合物已被探索用于作为阿片类 κ 受体激动剂的生物学评估。这些研究导致发现具有在小鼠模型中表现出强效纳洛酮可逆镇痛作用的化合物,表明它们在疼痛管理研究中的潜在用途 (Barlow 等人,1991)。
构象分析
另一项研究应用是在一系列强效阿片类 κ 受体激动剂的开发中使用构象分析。这涉及合成具有各种烷基和芳基取代基的 N-[2-(1-吡咯烷基)乙基]乙酰胺,突出了化合物构象对生物活性的重要性 (Costello 等人,1991)。
抗过敏剂
进一步的研究包括将 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺开发为新型抗过敏化合物。这些研究重点是合成和评估化合物抑制组胺释放和其他过敏反应的效力,证明了该化学物质在过敏研究中的应用 (Menciu 等人,1999)。
抗癌药物研究
另一个应用是在抗癌药物的合成和分子对接分析中发现的。例如,化合物 N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺已被合成并分析其抗癌活性,表明此类化合物在癌症治疗研究中的潜力 (Sharma 等人,2018)。
非肽激动剂研究
研究还导致发现诸如 GPR14/尿激肽 II 受体等受体的非肽激动剂。这些发现对于药理学研究非常重要,为药物开发提供了新的途径 (Croston 等人,2002)。
属性
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUJHKXFKTWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

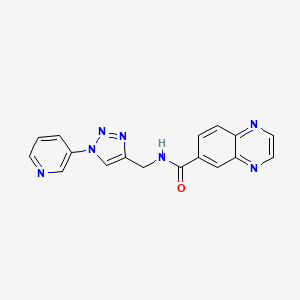
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
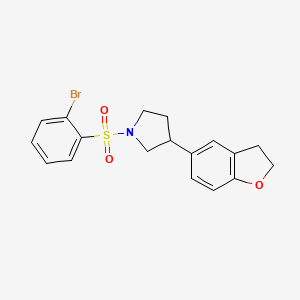
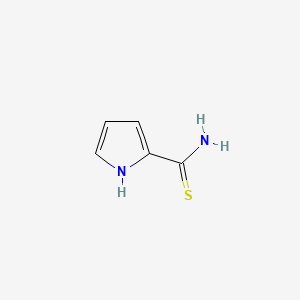

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)

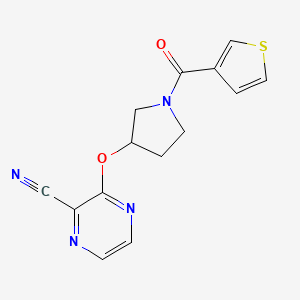
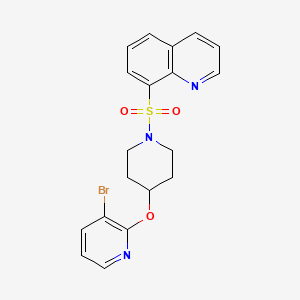
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
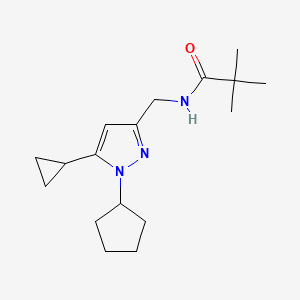
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
